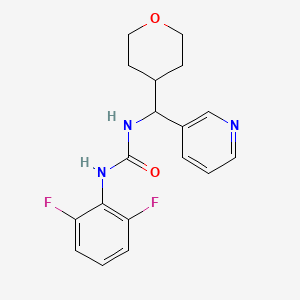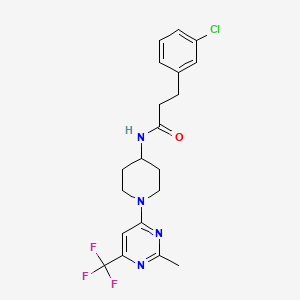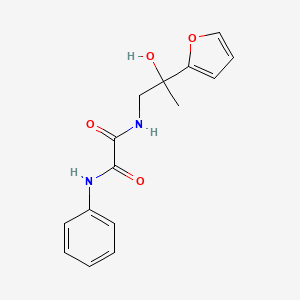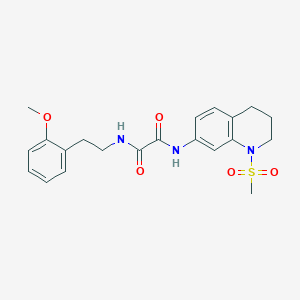
1-(2,6-difluorophenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorophenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10917 and is known for its unique chemical structure and properties.
科学的研究の応用
Conformational Studies and Binding Properties
- Pyrid-2-yl Ureas' Intramolecular Hydrogen Bonding and Cytosine Complexation : Pyrid-2-yl ureas, related to the query compound, exhibit specific conformational behaviors and show a tendency to bind with cytosine in certain conditions, which could be relevant for biochemical applications (Chien et al., 2004).
Metallo-Supramolecular Chemistry
- Functional Group Integration in Metallo-Supramolecular Macrocycles : Di-(m-pyridyl)-urea ligands, similar in structure to the query compound, have been used to create metallo-supramolecular macrocycles, demonstrating the potential of such compounds in forming complex molecular structures with potential applications in materials science (Troff et al., 2012).
Synthesis of Biologically Active Compounds
- Synthesis of Novel Pyridine Derivatives as Anticancer Agents : Research has been conducted on synthesizing novel pyridine derivatives, which include urea components, to investigate their potential as anticancer agents. This highlights the role of such compounds in medicinal chemistry and drug development (Hafez & El-Gazzar, 2020).
Hydrogel Formation and Material Science
- Hydrogel Formation by Low Molecular Weight Compounds : Studies on compounds like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, which are structurally related to the query compound, show their ability to form hydrogels. These findings are significant for the development of new materials with specific physical properties (Lloyd & Steed, 2011).
Anion Binding and Sensing
Anion Binding by Fluorescent Pyridyl Ureas : Research on fluorescent pyrid-2-yl ureas indicates their ability to bind with acids, altering fluorescence properties. This could be crucial for the development of new sensors and diagnostic tools (Jordan et al., 2010).
Anion Recognition by Pyridine-2,6-dicarboxamide Receptors : Studies on pyridine-2,6-dicarboxamide receptors, which include urea functionalities, show strong binding with anions, demonstrating potential applications in analytical chemistry and environmental monitoring (Dorazco‐González et al., 2010).
Antibacterial and Antifungal Agents
- Synthesis of Benzenesulfonylurea Derivatives as Antimicrobial Agents : Research into benzenesulfonylurea derivatives, related to the query compound, has shown significant antibacterial, antimycobacterial, and antifungal activities. This is indicative of the potential use of such compounds in developing new antimicrobial drugs (Faidallah et al., 2011).
Synthesis of Heterocycles
- Synthesis of Fluorinated Heterocycles : Studies on the synthesis of fluorinated heterocycles using compounds similar to the query compound have demonstrated their versatility in organic synthesis, which is key for developing new pharmaceuticals and materials (Sloop et al., 2002).
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c19-14-4-1-5-15(20)17(14)23-18(24)22-16(12-6-9-25-10-7-12)13-3-2-8-21-11-13/h1-5,8,11-12,16H,6-7,9-10H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJHBYAHRPGYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)
![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)


![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)


![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)
